molecular formula C13H18N4O3 B2585089 5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-58-8

5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2585089
CAS No.: 941903-58-8
M. Wt: 278.312
InChI Key: LBDOJCDBSCEZCY-UHFFFAOYSA-N
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Description

“5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their various chemical and biological applications . They are often used in the development of new therapies and are found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One common method involves the reaction of chlorosulfonyl isocyanate with tert-butanol to give the BOC-protected amino-sulfonyl-chloride, which is then added to a solution of the respective amine in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The compound is likely to form multiple hydrogen bonds and hydrophobic interactions .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can undergo various chemical reactions. For example, they can react with CS in the presence of sodium methoxide to give pyrimidinethione derivatives . They can also react with acid chlorides and terminal alkynes under Sonogashira conditions .

Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives and their potential as inhibitors or therapeutic agents. For example, the synthesis of novel pyrimidine derivatives has been reported, showcasing methods for creating compounds with specific properties or functionalities (Aksinenko et al., 2016).

Antimicrobial and Antifungal Activities

  • Several studies have synthesized pyrido[2,3-d]pyrimidine derivatives to evaluate their antimicrobial and antifungal activities. These compounds have been tested against various strains of bacteria and fungi, showing promising results in inhibiting microbial growth (Alwan et al., 2014).

Pharmaceutical and Medicinal Chemistry

  • Pyrido[2,3-d]pyrimidine derivatives have been investigated for their potential in medicinal chemistry, particularly as adenosine receptor antagonists. These studies aim to understand the structure-activity relationships of these compounds and their potential therapeutic applications (Bulicz et al., 2006).

Antiviral Activity

  • Research has also focused on evaluating the antiviral activity of pyrido[2,3-d]pyrimidine derivatives. Some of these compounds have shown significant inhibitory effects on virus replication, offering insights into their potential as antiviral agents (Hocková et al., 2003).

Inhibition of Enzymatic Activities

  • The inhibition of specific enzymatic activities by pyrido[2,3-d]pyrimidine derivatives has been a subject of study, with compounds designed to target enzymes such as urease. These studies contribute to the development of inhibitors that could be used in treating diseases or conditions associated with these enzymes (Rauf et al., 2010).

Future Directions

The future directions for “5-((2-methoxyethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its biological activities and potential therapeutic applications. For example, it could be optimized to serve as a new chemical entity for discovering new anticancer agents .

Properties

IUPAC Name

5-(2-methoxyethylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-8-7-15-11-9(10(8)14-5-6-20-4)12(18)17(3)13(19)16(11)2/h7H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDOJCDBSCEZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NCCOC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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